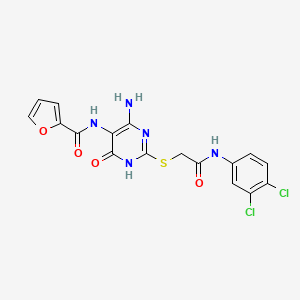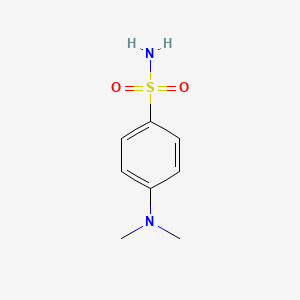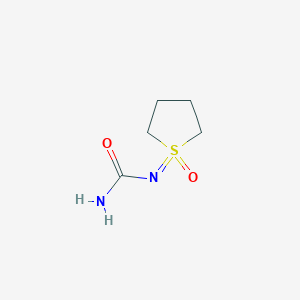![molecular formula C18H23N5O3S B2440124 N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide CAS No. 2034263-99-3](/img/structure/B2440124.png)
N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antileishmanial Activity
Leishmaniasis is a tropical disease caused by Leishmania parasites transmitted through sandfly bites. The synthesized pyrazole derivatives have demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further studies could explore its efficacy against different Leishmania species and potential mechanisms of action.
Antimalarial Activity
Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. The same pyrazole derivatives also showed promising antimalarial effects. Compounds 14 and 15 displayed significant inhibition against Plasmodium berghei in vivo . Investigating their impact on other Plasmodium species and understanding their mode of action could be valuable.
Molecular Docking Studies
Compound 13’s better antileishmanial activity was justified through molecular docking studies. It interacted favorably with Lm-PTR1, a target enzyme, providing insights into its binding affinity and potential mechanism . Similar studies could explore interactions with other relevant proteins.
Mecanismo De Acción
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of “N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide” or “N-{3-methyl-4-[(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)sulfamoyl]phenyl}propanamide” is likely to involve interactions with its target proteins or enzymes, leading to changes in their activity. This could involve binding to the active site of an enzyme, altering its conformation, and affecting its ability to catalyze reactions .
Biochemical Pathways
The specific biochemical pathways affected by “N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide” or “N-{3-methyl-4-[(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)sulfamoyl]phenyl}propanamide” would depend on its specific targets. Given the wide range of activities associated with imidazole derivatives, it could potentially affect multiple pathways .
Result of Action
The molecular and cellular effects of “N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide” or “N-{3-methyl-4-[(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)sulfamoyl]phenyl}propanamide” would depend on its specific targets and mode of action. These could range from changes in enzyme activity to alterations in cell signaling pathways .
Propiedades
IUPAC Name |
N-[3-methyl-4-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-4-17(24)20-15-5-6-16(13(2)11-15)27(25,26)19-7-8-22-9-10-23-18(22)12-14(3)21-23/h5-6,9-12,19H,4,7-8H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPIBMDLUKGTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2440043.png)



![2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2440049.png)
![[5-(2-Methoxyphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2440050.png)

![tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2440052.png)



![N-(1-cyanocyclopentyl)-2-[(4,5-dithiophen-2-yl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2440061.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2440063.png)
